molecular formula C9H6BrNO B6205957 1-bromoisoquinolin-7-ol CAS No. 1694232-81-9

1-bromoisoquinolin-7-ol

Cat. No.: B6205957
CAS No.: 1694232-81-9
M. Wt: 224.1
InChI Key:
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Description

1-bromoisoquinolin-7-ol is an organic compound belonging to the isoquinoline family It is characterized by a bromine atom attached to the first position and a hydroxyl group attached to the seventh position of the isoquinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-bromoisoquinolin-7-ol can be synthesized through several methods. One common approach involves the bromination of isoquinolin-7-ol using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination processes using automated reactors. The reaction conditions are optimized to achieve high yields and purity. The product is then purified through recrystallization or chromatography techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

1-bromoisoquinolin-7-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-bromoisoquinolin-7-ol has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-bromoisoquinolin-7-ol involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 7-bromoisoquinolin-1-ol
  • 6-bromoisoquinolin-7-ol
  • 8-bromoisoquinolin-7-ol

Uniqueness

1-bromoisoquinolin-7-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

1694232-81-9

Molecular Formula

C9H6BrNO

Molecular Weight

224.1

Purity

95

Origin of Product

United States

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